

# An In-depth Technical Guide to Deuterio(phenyl)methanone

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## Compound of Interest

Compound Name: Deuterio(phenyl)methanone

CAS No.: 3592-47-0

Cat. No.: B1337795

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## Abstract

**Deuterio(phenyl)methanone**, also known as benzaldehyde-d1, is a precision isotopically labeled molecule of significant interest in mechanistic studies, pharmaceutical development, and advanced analytical applications.[1] The substitution of a single protium atom with deuterium on the carbonyl carbon imparts unique physicochemical properties, primarily through the kinetic isotope effect (KIE), which allows researchers to probe and manipulate reaction mechanisms and metabolic pathways. This guide provides a comprehensive technical overview of **Deuterio(phenyl)methanone**, detailing its fundamental properties, synthesis, analytical characterization, and key applications. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this important deuterated aldehyde.

## Introduction: The Significance of a Single Neutron

Deuterium ( $^2\text{H}$  or D), a stable, non-radioactive isotope of hydrogen, contains an additional neutron in its nucleus, nearly doubling its atomic mass compared to protium ( $^1\text{H}$ ).[2] While chemically similar, the increased mass of deuterium leads to a stronger carbon-deuterium (C-

D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the Deuterium Kinetic Isotope Effect (KIE), a phenomenon where the rate of a chemical reaction is slowed when a C-H bond involved in the rate-determining step is replaced with a C-D bond.[3][4]

**Deuterio(phenyl)methanone**, with its deuterium atom strategically placed on the aldehyde functional group, serves as a powerful tool for leveraging the KIE.[1] Its applications are diverse, ranging from elucidating reaction mechanisms in organic chemistry to enhancing the metabolic stability of drug candidates in pharmaceutical science.[2][5][6] By selectively slowing down metabolic pathways, particularly those mediated by cytochrome P450 enzymes, deuteration can improve a drug's pharmacokinetic profile, potentially leading to lower required dosages and reduced side effects.[2][3][7]

## Core Physicochemical Properties

The fundamental properties of **Deuterio(phenyl)methanone** are similar to its non-deuterated counterpart, benzaldehyde, with the primary difference being its molecular weight. The precise characterization of these properties is crucial for its effective use in quantitative studies and as a standard.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>5</sub> DO	
Molecular Weight	107.13 g/mol	Calculated
CAS Number	3592-47-0	
Appearance	Colorless to pale yellow liquid	
Boiling Point	~178-179 °C (at 760 mmHg)	Similar to Benzaldehyde
Density	~1.05 g/mL at 25 °C	Similar to Benzaldehyde
Refractive Index	~1.545 at 20 °C	Similar to Benzaldehyde

## Synthesis and Isotopic Purity Verification

The synthesis of **Deuterio(phenyl)methanone** requires a strategy that introduces the deuterium atom with high isotopic fidelity. A common and effective method involves the reduction of a suitable carboxylic acid derivative, such as benzoyl chloride, using a deuterated reducing agent.

## Experimental Protocol: Synthesis via Deuterated Reducing Agent

Objective: To synthesize **Deuterio(phenyl)methanone** from benzoyl chloride with high isotopic enrichment.

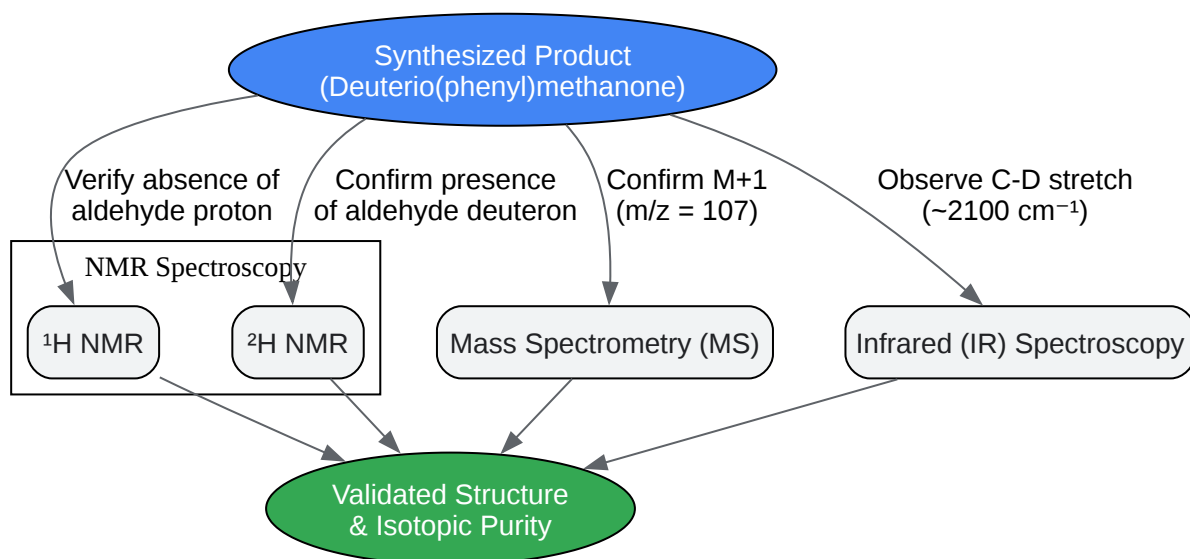
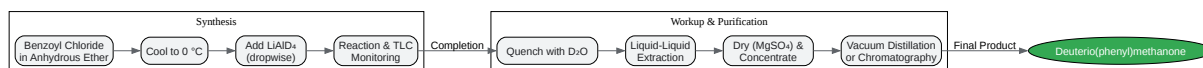
Materials:

- Benzoyl chloride ( $C_6H_5COCl$ )
- Lithium aluminum deuteride ( $LiAlD_4$ ) or Sodium borodeuteride ( $NaBD_4$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Deuterium oxide ( $D_2O$ ) for quenching
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Standard laboratory glassware and Schlenk line apparatus

Methodology:

- **Reaction Setup:** Under an inert atmosphere (e.g., argon or nitrogen), a solution of benzoyl chloride in anhydrous diethyl ether is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser.
- **Cooling:** The flask is cooled to  $0\text{ }^\circ\text{C}$  in an ice bath.
- **Addition of Reducing Agent:** A solution or slurry of lithium aluminum deuteride ( $LiAlD_4$ ) in anhydrous ether is added dropwise from the dropping funnel to the stirred benzoyl chloride solution. The addition rate is controlled to maintain the reaction temperature below  $5\text{ }^\circ\text{C}$ .

- Causality Insight:  $\text{LiAlD}_4$  is a powerful deuteride source. Its controlled, low-temperature addition is critical to prevent over-reduction of the aldehyde to deuterated benzyl alcohol.
- Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until all the starting material is consumed.
- Quenching: The reaction is carefully quenched by the slow, dropwise addition of  $\text{D}_2\text{O}$ , followed by a dilute acid workup if necessary.
  - Self-Validation: Using  $\text{D}_2\text{O}$  for the quench prevents any potential isotopic dilution from residual protic reducing agent intermediates.
- Extraction & Purification: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure **Deuterio(phenyl)methanone**.[\[8\]](#)



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## Sources

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